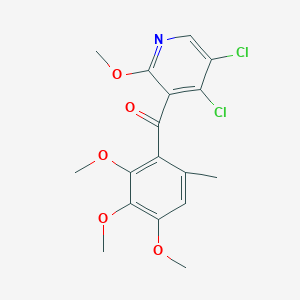

(4,5-Dichloro-2-methoxy-3-pyridinyl)(2,3,4-trimethoxy-6-methylphenyl)methanone

Description

Properties

IUPAC Name |

(4,5-dichloro-2-methoxypyridin-3-yl)-(2,3,4-trimethoxy-6-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO5/c1-8-6-10(22-2)15(23-3)16(24-4)11(8)14(21)12-13(19)9(18)7-20-17(12)25-5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEDMKXHMMJEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)C2=C(C(=CN=C2OC)Cl)Cl)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dichloro-2-methoxy-3-pyridinyl)(2,3,4-trimethoxy-6-methylphenyl)methanone typically involves the condensation of appropriate pyridine and phenyl derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(4,5-Dichloro-2-methoxy-3-pyridinyl)(2,3,4-trimethoxy-6-methylphenyl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .

Scientific Research Applications

The compound (4,5-Dichloro-2-methoxy-3-pyridinyl)(2,3,4-trimethoxy-6-methylphenyl)methanone is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, agrochemicals, and materials science.

Structure and Composition

The molecular formula of the compound is , and it features a pyridine ring substituted with dichloro and methoxy groups, along with a phenyl moiety that contains multiple methoxy substituents. The structural complexity contributes to its unique properties and potential applications.

Molecular Weight

The molecular weight of the compound is approximately 411.2 g/mol, which influences its solubility and reactivity in various chemical environments.

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development, particularly for:

- Anticancer Agents : Research indicates that derivatives of pyridine and phenyl compounds exhibit significant anticancer activity. For example, modifications to the methoxy and chloro groups can enhance the efficacy against various cancer cell lines, including breast and prostate cancer cells .

- Antimicrobial Activity : The presence of halogen atoms (like chlorine) in organic compounds often correlates with increased antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth effectively .

Agrochemicals

The compound may also find applications in agricultural chemistry:

- Pesticide Development : Compounds with similar structures have been explored as potential pesticides due to their ability to disrupt biological processes in pests. The chlorinated pyridine derivatives are particularly noted for their effectiveness against a range of agricultural pests .

Materials Science

In materials science, the compound could be utilized for:

- Synthesis of Functional Polymers : The unique chemical structure allows for the creation of polymers with specific properties, such as enhanced thermal stability or electrical conductivity. This is particularly relevant in developing advanced materials for electronics or coatings .

Case Study 1: Anticancer Activity

A study on pyridine derivatives highlighted that the addition of electron-withdrawing groups like chlorine significantly improved the anticancer activity of the compounds tested against several cancer cell lines. The study found that compounds similar to This compound exhibited IC50 values in the low micromolar range against breast cancer cells .

Case Study 2: Pesticidal Efficacy

Research into halogenated pyridine compounds revealed their potential as effective pesticides. One study demonstrated that a related compound significantly reduced pest populations in controlled agricultural settings, suggesting that modifications to the methoxy and chloro groups could enhance efficacy further .

Mechanism of Action

The mechanism of action of (4,5-Dichloro-2-methoxy-3-pyridinyl)(2,3,4-trimethoxy-6-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects . Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .

Comparison with Similar Compounds

Structural Features and Substitutions

Key Compounds for Comparison :

Pyriofenone: (5-Chloro-2-methoxy-4-methyl-3-pyridinyl)(2,3,4-trimethoxy-6-methylphenyl)methanone .

Metrafenone: (3-Bromo-6-methoxy-2-methylphenyl)(2,3,4-trimethoxy-6-methylphenyl)methanone .

(4-Chlorophenyl)(2,3,4-trimethoxy-6-methylphenyl)methanone (1b): A phenyl-based analog .

Structural Comparison Table :

| Compound | Pyridinyl/Phenyl Substituents | Halogen/Methyl Groups | Methoxy Groups |

|---|---|---|---|

| Target Compound | 4,5-Dichloro-2-methoxy-3-pyridinyl | Cl (×2), CH3 on phenyl | 2,3,4-Trimethoxy on phenyl |

| Pyriofenone (CAS 688046-61-9) | 5-Chloro-2-methoxy-4-methyl-3-pyridinyl | Cl (×1), CH3 (×2) | 2,3,4-Trimethoxy on phenyl |

| Metrafenone (CAS 220899-03-6) | 3-Bromo-6-methoxy-2-methylphenyl | Br (×1), CH3 (×2) | 2,3,4-Trimethoxy on phenyl |

| Compound 1b | 4-Chlorophenyl | Cl (×1), CH3 on phenyl | 2,3,4-Trimethoxy on phenyl |

Key Observations :

Physical and Thermal Properties

Melting Points and Stability :

- Compound 1b : Melting point = 99–101°C .

- Pyriofenone/Metrafenone: No direct melting points provided, but their regulatory approvals imply stability under agricultural conditions .

- Gem-diol analogs : Decomposition temperatures of 247.6–288.7°C, stabilized by hydrogen bonding .

Thermal Stability Inference: The dichloro substitution in the target compound may enhance thermal stability compared to mono-halogenated analogs due to increased molecular rigidity. However, the absence of hydrogen-bonding networks (unlike gem-diols) could limit its crystalline stability .

Fungicidal Efficacy :

- Pyriofenone: Approved for use in crops like grapes and strawberries, with tolerances established by the EPA (e.g., 0.01 ppm in citrus fruits) .

- Metrafenone: Targets powdery mildew in cereals, with a broader metabolite profile .

Mechanistic Insights: The dichloro substitution may enhance electrophilic interactions with fungal enzyme targets (e.g., cytochrome P450), improving binding affinity compared to mono-halogenated or brominated analogs .

Regulatory and Environmental Profiles

EPA Tolerances :

| Compound | Commodity | Tolerance (ppm) |

|---|---|---|

| Pyriofenone | Citrus fruits | 0.01 |

| Metrafenone | Wheat grains | 0.05 |

Biological Activity

The compound (4,5-Dichloro-2-methoxy-3-pyridinyl)(2,3,4-trimethoxy-6-methylphenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C19H20Cl2N1O5

- Molecular Weight : 413.28 g/mol

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and neuropharmacology.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. For instance:

- A study using the Sulforhodamine B (SRB) assay demonstrated that the compound effectively inhibited the growth of lung cancer cell lines. The IC50 values varied depending on the specific cell line tested, indicating selective cytotoxicity against cancer cells .

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 15.6 |

| NCI-H1975 | 12.3 |

| NCI-H460 | 18.9 |

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. Research suggests that it may target macrophage migration inhibitory factor (MIF) , which plays a crucial role in cancer progression and immune response modulation .

Neuropharmacological Effects

In addition to its anticancer activity, preliminary studies suggest potential neuroprotective effects. The compound has been assessed for its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.

Neuroprotective Activity

A recent investigation reported that this compound could reduce neuronal apoptosis in models of neurodegeneration. The protective effects were attributed to its antioxidant properties and ability to inhibit pro-apoptotic signaling pathways .

Case Studies

- Lung Cancer Study : In a controlled laboratory setting, researchers treated various lung cancer cell lines with the compound and observed significant reductions in cell viability compared to control groups. The study concluded that the compound could serve as a lead candidate for further development in lung cancer therapies .

- Neuroprotection in Animal Models : An animal study demonstrated that administration of the compound led to improved cognitive function and reduced markers of oxidative stress in models of Alzheimer's disease . This suggests potential applications in treating neurodegenerative disorders.

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via Friedel-Crafts acylation, a method validated for structurally similar methanones. For example, a related compound was prepared by reacting a substituted toluene derivative (e.g., 3,4,5-trimethoxytoluene) with a chlorinated benzoyl chloride under anhydrous conditions using Lewis acid catalysts like AlCl₃ . Optimization involves adjusting reaction time, temperature (e.g., 0–5°C for exothermic steps), and stoichiometric ratios. Post-synthesis purification via recrystallization or column chromatography is critical, as evidenced by yields of 69% in analogous syntheses .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H-NMR : To confirm substituent positions and aromatic proton environments (e.g., δ 2.15 ppm for methyl groups, δ 3.67–3.83 ppm for methoxy groups) .

- HPLC : For purity assessment (>99% purity thresholds, as noted in similar compounds) .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- Melting Point Analysis : To compare with literature values (e.g., mp 99–101°C for analogs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

SAR studies should systematically modify substituents on both aromatic rings (e.g., varying methoxy, chloro, or methyl groups) and test bioactivity in assays such as enzyme inhibition or cellular uptake. For example, replacing the 4-chlorophenyl group in analogs with other halogens alters binding affinity to biological targets . Computational docking (e.g., AutoDock) can predict binding modes, while in vitro assays validate hypotheses.

Q. What strategies address discrepancies in reported biological activity data across studies?

Contradictions may arise from assay variability (e.g., cell line differences) or compound purity. To resolve this:

- Standardize assay protocols (e.g., consistent cell lines, incubation times).

- Re-evaluate compound purity via HPLC and NMR.

- Use control compounds (e.g., known inhibitors) to calibrate results .

Q. How can computational modeling predict the compound’s stability and degradation pathways?

Density Functional Theory (DFT) calculations can identify reactive sites (e.g., electron-rich methoxy groups prone to oxidation). Accelerated stability studies under varying pH, temperature, and light conditions, coupled with LC-MS analysis, validate degradation products. For instance, analogs with methoxy substituents show hydrolytic instability under acidic conditions .

Q. What methods are suitable for assessing the compound’s stability in biological matrices?

- Plasma Stability Assays : Incubate the compound in human or animal plasma at 37°C, followed by LC-MS/MS quantification at timed intervals.

- Microsomal Incubations : Use liver microsomes to assess metabolic degradation via cytochrome P450 enzymes .

- Photostability Testing : Expose to UV-Vis light and monitor degradation with HPLC .

Methodological Considerations

Q. How can researchers design analogs to improve solubility without compromising activity?

Introduce polar groups (e.g., hydroxyl, amine) at non-critical positions, guided by X-ray crystallography or SAR data. For example, replacing a methyl group with a hydroxymethyl moiety in analogs improved aqueous solubility while maintaining target affinity .

Q. What experimental controls are critical in bioactivity assays for this compound?

- Negative Controls : Vehicle-only treatments (e.g., DMSO).

- Positive Controls : Compounds with established activity (e.g., kinase inhibitors for enzyme assays).

- Blinding : Use blinded scoring for subjective endpoints (e.g., cell viability assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.